3-chloro-4-fluoro-N-methoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSFZMHUNQFHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)F)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Amidation from Benzyl Alcohols
This method employs copper-catalyzed oxidative coupling between 3-chloro-4-fluorobenzyl alcohol and N,O-dimethylhydroxylamine hydrochloride:
- Reagents : Cu(OAc)₂·H₂O (6 mol%), tert-butyl hydroperoxide (TBHP, 1.2 equiv), CaCO₃ (1.2 equiv)
- Conditions : MeCN solvent, 80°C for 24 h under N₂
- Workup : Extraction with EtOAc, washing with NaHCO₃, drying (Na₂SO₄), and solvent removal
- Yield : 90%
- High atom economy
- Avoids hazardous acyl chlorides
Weinreb–Nahm Ketone Synthesis via Grignard Exchange
This approach uses halogen/magnesium exchange followed by coupling with pre-formed Weinreb amides:
- Steps :
- Typical Yield : 76–94% for analogous structures
- LiCl additive improves Grignard stability
- Room-temperature reactions reduce side products
Direct Acylation of 3-Chloro-4-Fluoroaniline
A two-step process starting from 3,4-dichloronitrobenzene:
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents/Catalysts | Yield | Scalability |
|---|---|---|---|---|
| Oxidative Amidation | Benzyl alcohol | Cu(OAc)₂, TBHP | 90% | Moderate |
| Weinreb–Nahm | Halobenzene | iPrMgCl, LiCl | 76–94% | High |
| Direct Acylation | 3,4-Dichloronitrobenzene | KF, Pd/C, NMP | 85–90% | Industrial |
Critical Considerations
- Purity Control : Recrystallization from water/EtOAC mixtures ensures >99% HPLC purity.
- Safety : TBHP and Cu catalysts require strict temperature control to prevent exothermic side reactions.
- Cost : CsF-based fluorination offers higher yields but increases raw material costs.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: New benzamide derivatives with different substituents.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its potential therapeutic applications, particularly in neuropharmacology. Preliminary studies indicate that it interacts with various neurotransmitter receptors, which suggests possible uses in treating neurological disorders such as depression and anxiety. Its unique combination of chlorine and fluorine substituents enhances its binding affinity and selectivity for these targets, making it a valuable candidate for further drug development .
Research has shown that 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide exhibits significant biological activity. It has been studied for its effects on enzyme inhibition and protein-ligand interactions. Specifically, it may modulate receptor activity, influencing neurotransmitter release and uptake . These properties make it an important subject of study in pharmacological research.
Organic Synthesis
In organic chemistry, 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity is influenced by the electronic properties of the halogen substituents, allowing chemists to create a variety of derivatives that can be tailored for specific applications.
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the development of agrochemicals and other functional materials .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of compounds related to 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide. For example, research into related benzamide scaffolds has shown promising results in terms of receptor binding affinities and therapeutic potential . These findings underline the importance of further exploration into this compound's applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for these targets. The methoxy and methyl groups may influence the compound’s solubility and metabolic stability, thereby affecting its overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The table below compares 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide with structurally related benzamides from the evidence:
*Calculated based on formula C₉H₈ClFNO₂.
Key Findings from Comparative Analysis
Fluorescence Properties :
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence at λem 380 nm under pH 5 and 25°C, with stability over time .
- The presence of electron-withdrawing groups (e.g., Cl, F) in 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide may enhance fluorescence quantum yield compared to methoxy/methyl-substituted analogs.
Synthetic Routes :
- Coupling reagents like DCC and HOBt are commonly used for benzamide synthesis (e.g., in and ). The target compound likely requires similar conditions for amide bond formation between 3-chloro-4-fluorobenzoic acid and N-methoxy-N-methylamine .
Biological Activity: N-(3-Chloro-4-fluorophenyl)-3-[4-(dimethylamino)butanamido]-4-methoxybenzamide () includes a dimethylamino side chain, which may enhance membrane permeability compared to the target compound’s N-methoxy-N-methyl group.
Biological Activity
Introduction
3-Chloro-4-fluoro-N-methoxy-N-methylbenzamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the realm of neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, interactions with various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide is C₁₄H₁₃ClFNO₂, with a molecular weight of approximately 217.62 g/mol. The compound features a benzamide structure with chlorine and fluorine substituents that significantly influence its reactivity and biological interactions.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₃ClFNO₂ |
| Molecular Weight | 217.62 g/mol |
| Functional Groups | Amide, Methoxy, Methyl |
| Substituents | Chlorine (Cl), Fluorine (F) |
Biological Activity
Preliminary studies indicate that 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide exhibits significant biological activity, particularly in neuropharmacology. The compound has been associated with interactions at various neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression, anxiety, and cognitive dysfunctions.
The mechanism of action for this compound involves its interaction with specific receptors and enzymes. The presence of halogen substituents (Cl and F) enhances its binding affinity to target proteins, which may modulate neurotransmitter release and uptake. Specifically, studies have shown that it can influence the activity of neurotransmitter receptors, leading to alterations in synaptic transmission.
Table 2: Biological Targets and Effects
| Target | Effect | References |
|---|---|---|
| Neurotransmitter Receptors | Modulates activity | |
| Enzymes | Inhibitory effects | |
| Protein-Ligand Interactions | Enhances binding affinity |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their derivatives. For instance, research on related benzamide derivatives has demonstrated varying degrees of potency against specific targets like RET kinase and Plasmodium falciparum . While these studies focus on different structural analogs, they provide insights into how modifications can influence biological outcomes.
Example Study: Neuropharmacological Assessment
In a recent study assessing the neuropharmacological properties of compounds similar to 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide, researchers evaluated binding affinities to serotonin receptors. This investigation revealed that compounds with similar structural features exhibited varying levels of receptor activation or inhibition, suggesting that subtle changes in substituent positioning can significantly impact biological activity .
Table 3: Comparative Analysis of Related Compounds
| Compound Name | Binding Affinity (Ki) | Biological Activity |
|---|---|---|
| 3-Chloro-4-fluoro-N-methoxy-N-methylbenzamide | TBD | Neuropharmacological effects |
| 3-Chloro-N-methoxy-N-methylbenzamide | TBD | Moderate activity |
| 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide | TBD | Low activity |
Applications in Medicinal Chemistry
Due to its unique chemical properties, 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide is considered a promising candidate for further research in medicinal chemistry. Its ability to modulate receptor activity positions it as a potential therapeutic agent for neurological disorders. Moreover, ongoing investigations into its synthesis methods reveal pathways for producing derivatives that may enhance efficacy or reduce side effects.
Q & A
Q. What are the optimal coupling reagents and conditions for synthesizing 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide?
The compound can be synthesized via carbodiimide-mediated coupling. A common approach uses N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents to activate the carboxylic acid precursor. The reaction is typically conducted at -50°C to minimize side reactions, with anhydrous dichloromethane as the solvent . Post-synthesis, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is recommended. Confirm product identity using IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (methoxy singlet at ~3.3 ppm), and elemental analysis .
Q. How can researchers characterize the fluorescence properties of this compound?
Fluorescence intensity is highly dependent on pH , solvent polarity , and temperature . For optimal emission (λex = 340 nm, λem = 380 nm), maintain pH 5 (acetate buffer) and 25°C to prevent thermal quenching. Use spectrofluorometric titration to determine the binding constant (e.g., with metal ions like Pb²⁺) via the Benesi-Hildebrand method. Stability over time should be validated by monitoring intensity at 10-minute intervals for 1 hour .
Advanced Research Questions
Q. How do conflicting fluorescence data under varying pH conditions arise, and how can they be resolved?
Discrepancies in pH-dependent fluorescence may stem from protonation/deprotonation of the amide group or solvent-solute interactions . To resolve contradictions:
- Perform control experiments in buffered and non-buffered systems.
- Use Job’s plot analysis to confirm stoichiometry of analyte binding.
- Validate results with alternative techniques (e.g., isothermal titration calorimetry) .
Q. What experimental designs are recommended to assess the compound’s thermal stability and mutagenic potential?
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at -20°C in dark, anhydrous conditions to prevent degradation .
- Mutagenicity : Use Ames II testing with Salmonella typhimurium strains (TA98, TA100) to evaluate mutagenic activity. Compare results to benchmarks like benzyl chloride (negative control) and 2-nitrofluorene (positive control). Ensure proper ventilation and PPE during handling due to moderate mutagenicity risks .
Q. How can researchers investigate the compound’s potential as an enzyme inhibitor in antibacterial studies?
Target enzymes like acyl carrier protein synthase (AcpS-PPTase) , critical for bacterial lipid biosynthesis.
- In vitro assays : Measure IC50 using a malachite green phosphate detection kit to quantify enzyme inhibition.
- Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with the trifluoromethyl and chloro-fluoro motifs. Validate with X-ray crystallography of enzyme-ligand complexes .
Methodological Best Practices
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
- Use high-purity starting materials (e.g., 4-chloroaniline >98%).
- Employ Schlenk techniques to exclude moisture.
- Monitor reaction progress via TLC (hexane:EtOAc 7:3) and quench excess reagents with aqueous NaHCO3.
- For scale-up, replace DCC with EDC·HCl to simplify purification .
Q. How should researchers address solubility challenges in biological assays?
- Prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid cytotoxicity.
- For aqueous assays, use β-cyclodextrin inclusion complexes to enhance solubility. Confirm stability via UV-Vis spectroscopy (200–400 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
